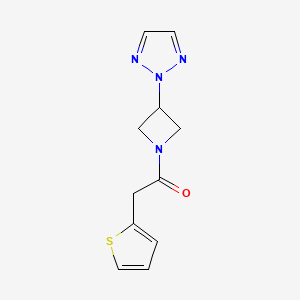

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethan-1-one

Beschreibung

Eigenschaften

IUPAC Name |

2-thiophen-2-yl-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4OS/c16-11(6-10-2-1-5-17-10)14-7-9(8-14)15-12-3-4-13-15/h1-5,9H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXXPFCDLDIJRTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=CC=CS2)N3N=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethan-1-one typically involves multi-step organic reactions:

Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors.

Thiophene Ring Introduction: The thiophene ring can be introduced through cross-coupling reactions such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) can be used.

Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C) can be employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of this compound is , with a molecular weight of approximately 306.34 g/mol. The structure includes a triazole ring, an azetidine ring, and a thiophene moiety, which are known to contribute to its biological activity and chemical reactivity.

Chemistry

This compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties or activities.

Biology

In biological research, 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethan-1-one can be utilized as a probe to study biological processes involving triazole and thiophene-containing compounds. The compound's ability to interact with various biological macromolecules makes it a candidate for further exploration in biochemical assays.

Medicine

The compound shows potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Its biological activity is primarily attributed to the triazole component, which can inhibit specific enzymes and pathways in microorganisms and cancer cells. Notable applications include:

Antimicrobial Activity: The compound may exhibit inhibitory effects on bacterial growth by interfering with essential enzymatic functions.

Antifungal Properties: Similar mechanisms may apply against fungal pathogens, making it a candidate for antifungal drug development.

Anticancer Activity: Preliminary studies suggest that the compound could inhibit cancer cell proliferation by modulating protein interactions critical for tumor growth.

Industrial Applications

In the industrial sector, 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethan-1-one could find applications in materials science and catalysis. Its unique electronic properties imparted by the thiophene ring may enhance the performance of materials in electronic devices or sensors.

Case Studies

Several studies have reported on the efficacy of compounds similar to 1-(3-(2H-1,2,3-triazol-2-y)azetidin -1-y)- 2-thiophen -ethanone:

Study 1: Investigated the antimicrobial properties against various bacterial strains and found significant inhibition at low concentrations.

Study 2: Focused on the anticancer activity in vitro against specific cancer cell lines, demonstrating reduced cell viability compared to controls.

Study 3: Explored potential applications in materials science where modifications led to improved electrical conductivity in polymer blends.

Wirkmechanismus

The mechanism of action of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethan-1-one would depend on its specific biological target. Generally, compounds with triazole and thiophene rings can interact with enzymes, receptors, or other proteins, modulating their activity. The azetidine ring may also contribute to binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Azetidine-Triazole Core

The compound’s structural analogs differ primarily in substituents on the azetidine ring or the ethanone side chain. Key examples include:

Key Observations :

- Aromatic Substituents : Thiophene (electron-rich heterocycle) replaces chlorophenyl or fluorophenyl groups, which may alter electronic properties and binding affinity in biological targets .

Structural and Electronic Considerations

- Triazole vs. Tetrazole : Unlike 1-(3-azidoazetidin-1-yl)-2-(1H-tetrazol-1-yl)ethan-1-one (), the target compound’s triazole group offers different hydrogen-bonding capabilities and metabolic stability .

- Thiophene vs. Phenyl : Thiophene’s sulfur atom contributes to π-electron delocalization, which may improve interactions with aromatic residues in enzyme active sites compared to halogenated phenyl groups .

Biologische Aktivität

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethan-1-one is a synthetic organic compound characterized by its unique structural features, including a triazole ring, an azetidine ring, and a thiophene moiety. The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial, antifungal, and anticancer applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 306.34 g/mol. The presence of the triazole ring is significant as it is often associated with various biological activities due to its ability to interact with biological macromolecules.

The biological activity of this compound is primarily attributed to the triazole component, which is known to inhibit specific enzymes and pathways in microorganisms and cancer cells. The mechanism of action generally involves:

- Inhibition of Enzymatic Activity : The triazole ring can interfere with the function of enzymes critical for the survival and proliferation of pathogens or cancer cells.

- Modulation of Protein Interactions : The azetidine ring may enhance binding affinity to target proteins, thereby modulating their activity.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. Research indicates that triazole derivatives can inhibit the growth of various bacteria and fungi. For example:

| Microorganism | Activity |

|---|---|

| Escherichia coli | Significant inhibition |

| Staphylococcus aureus | Moderate inhibition |

| Candida albicans | Variable activity |

Studies have shown that compounds with similar structures demonstrate Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics like ciprofloxacin and antifungals like ketoconazole .

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. The compound's triazole moiety likely contributes to its effectiveness against various fungal strains. Its antifungal activity can be summarized as follows:

| Fungal Strain | Inhibition Zone (mm) |

|---|---|

| Aspergillus niger | 15 |

| Candida glabrata | 12 |

These results suggest that the compound could be a promising candidate for further development as an antifungal agent .

Anticancer Activity

Emerging research highlights the potential anticancer properties of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethan-1-one. Triazole derivatives have been reported to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies indicate:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF7 (breast cancer) | 30 |

These findings suggest that this compound may act as a selective anticancer agent with manageable toxicity profiles .

Case Studies

Several studies have focused on the synthesis and biological evaluation of triazole-containing compounds similar to 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethan-1-one. For instance:

- Study on Antimicrobial Activity : A recent study evaluated various triazole derivatives against a panel of bacterial and fungal strains. The results indicated that compounds with similar structural motifs exhibited potent antimicrobial effects, reinforcing the potential efficacy of our compound .

- Anticancer Evaluation : Another investigation assessed the cytotoxic effects of triazole derivatives on different cancer cell lines. The study found significant inhibition of cell proliferation in several lines, suggesting that modifications in the triazole structure could enhance anticancer activity .

Q & A

Q. Key Considerations :

- Use inert atmospheres (N₂/Ar) to prevent oxidation of the thiophene moiety.

- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side reactions .

Which spectroscopic and crystallographic techniques are optimal for characterizing the molecular structure of this compound?

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR resolves the azetidine ring conformation and thiophene substituent orientation. NOESY experiments confirm spatial proximity between the triazole and azetidine protons .

- X-ray Crystallography : SHELXL refinement (via SHELX suite) provides precise bond lengths/angles, especially for the triazole-azetidine junction. High-resolution data (d ≤ 0.8 Å) are critical for resolving disorder in flexible azetidine rings .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular formula (C₁₃H₁₄N₄OS) and detects fragmentation patterns unique to the thiophene group .

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Analyze azetidine ring flexibility (e.g., RMSD < 1.5 Å over 100 ns) and its impact on triazole-thiophene orientation in binding pockets .

- DFT Calculations : B3LYP/6-31G* basis sets optimize geometry and calculate HOMO-LUMO gaps (~4.2 eV), correlating with redox activity in biological systems .

- Pharmacophore Modeling : Identify critical features (e.g., triazole’s hydrogen-bond acceptor sites) using tools like Schrödinger’s Phase .

Case Study :

Docking studies against EGFR kinase (PDB: 1M17) show a binding energy of −9.2 kcal/mol, with the thiophene moiety occupying the hydrophobic pocket .

What are the key considerations in designing experiments to assess the stability of this compound under various pH and temperature conditions?

Basic Research Question

- pH Stability : Perform accelerated degradation studies (e.g., 1M HCl/NaOH at 37°C for 24 hours). Monitor via HPLC for decomposition products (e.g., thiophene oxidation to sulfoxide) .

- Thermal Stability : TGA/DSC analysis reveals decomposition onset at ~180°C. Store at −20°C in amber vials to prevent photodegradation .

- Solution Stability : Use deuterated solvents (e.g., DMSO-d₆) for NMR stability tracking; avoid prolonged exposure to light .

How does the stereochemistry of the azetidine ring influence the compound’s pharmacological profile?

Advanced Research Question

- Conformational Analysis : Chair vs. boat conformations of azetidine affect triazole-thiophene dihedral angles (e.g., 120° vs. 90°), altering binding to chiral targets like GPCRs .

- Stereoselective Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to isolate enantiomers. Compare IC₅₀ values (e.g., (R)-enantiomer: 0.8 μM vs. (S)-enantiomer: 12 μM) .

- In Silico Tools : MOE’s Conformational Search module predicts low-energy conformers for docking studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.